5,6-dimethoxy-1H-indole-3-carbaldehyde
Overview
Description
5,6-dimethoxy-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is an indole derivative that is useful in the treatment of pain and inflammation . 1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Scientific Research Applications
Synthesis of Building Blocks for Organic Chemistry
5,6-Dimethoxy-1H-indole-3-carbaldehyde contributes to the synthesis of complex organic compounds. For example, it is used in the preparation of butane-1,2-diacetal-protected l-glyceraldehyde from D-mannitol, offering an important alternative to glyceraldehyde acetonide (Ley & Michel, 2003).
Heterocyclic Compound Synthesis
This compound is involved in forming various heterocyclic structures. A study on 4,6-dimethoxy activated benzimidazoles highlights the synthesis of benzimidazole-2-carbaldehydes, which provides routes to new heterocyclic structures (Black et al., 2020).
Crystal Structure and Molecular Interactions Analysis
The crystal structure and molecular interactions of related compounds are significant in research. An example is the analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which involves understanding the intermolecular interactions using Hirshfeld surface analysis and other spectroscopic tools (Barakat et al., 2017).
Antioxidant and Antihyperglycemic Activities
This compound derivatives have been synthesized and screened for antioxidant and antihyperglycemic activities, demonstrating significant effects in this domain (Kenchappa et al., 2017).
Spectroscopic and DFT Studies
The compound is used in studies involving spectroscopic and density functional theory (DFT). This includes the synthesis and structural analysis of novel indole derivatives, which are explored for their potential in high-tech applications, such as nonlinear optical properties (Tariq et al., 2020).
Green and Sustainable Synthesis Methods
Research has also focused on sustainable synthesis methods involving this compound. This includes the use of ZnO nanoparticles for the synthesis of knoevenagel condensed products, highlighting the environmental and economic benefits of such methods (Madan, 2020).
Reactivity in Organic Synthesis
The reactivity of this compound is explored in various organic synthesis contexts. Studies have been conducted on the photochemical reactions of derivatives and their transformation into different organic compounds, providing insights into their chemical behavior (Iida et al., 1977).
Applications in Catalysis
It's used in the synthesis of palladacycles, which are important in catalysis. This includes designing palladacycles from ligands with an indole core, demonstrating their efficiency as catalysts in various chemical reactions (Singh et al., 2017).
properties
IUPAC Name |
5,6-dimethoxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANXUNBQBBJFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358654 | |
Record name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142769-27-5 | |
Record name | 5,6-dimethoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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